Palonosetron N-Oxide

説明

Synthesis Analysis

The synthesis of Palonosetron Hydrochloride, and subsequently its metabolites such as N-Oxide, involves complex chemical processes starting from basic chemical entities. For instance, starting from 1,2,3,4-tetrahydro-1-naphthoic acid, Palonosetron Hydrochloride is prepared through a series of steps including resolution, amination, reduction, cyclization, and salt formation (Zheng Deqiang, L. Wentao, & Z. Ling, 2010). Another method involves the reductive amination of (3,4-dihydronaphthalen-1-yl)methylamine hydrochloride with 3-quinuclidinone hydrochloride followed by subsequent reduction, resolution, catalytic hydrogenation, and cyclization with triphosgene (S. Kai, 2009).

Molecular Structure Analysis

Palonosetron's efficacy is partially due to its unique molecular interactions with the 5-HT3 receptor. High-resolution structural analysis of Palonosetron bound to a model of the 5-HT3 receptor binding site has revealed that it forms a tight and effective wedge in the binding pocket, facilitated by its rigid tricyclic ring structure and interactions with binding site residues (K. Price, Reidun K. Lillestøl, C. Ulens, & S. C. Lummis, 2016).

Chemical Reactions and Properties

Palonosetron undergoes metabolic reactions in the human body to form its N-Oxide metabolite, among others. The pharmacokinetics of Palonosetron and its metabolites have been thoroughly studied, showing that systemic exposure to Palonosetron generally increases with dose, but its pharmacokinetics appear to be dose-independent, suggesting no dose adjustment is required in different populations (R. Stoltz, J. Cyong, Ajit K. Shah, & S. Parisi, 2004).

Physical Properties Analysis

The stability-indicating LC method for determining Palonosetron Hydrochloride, its related compounds, and degradation products, has provided insights into the physical properties of Palonosetron and its metabolites. These methods can detect the N-Oxide metabolite among others, highlighting the stability and degradation patterns of Palonosetron under various conditions (M. Vishnu Murthy, K. Srinivas, Ramesh Kumar, & K. Mukkanti, 2011).

Chemical Properties Analysis

The chemical properties of Palonosetron, including its interactions with the 5-HT3 receptor, are central to its antiemetic effect. Palonosetron's distinct pharmacological characteristics, such as high binding affinity and a long half-life, contribute to its effective blockade of the 5-HT3 receptor, preventing nausea and vomiting associated with chemotherapy (S. Grunberg & J. Koeller, 2003). Its unique interactions with the receptor, including allosteric binding and positive cooperativity, differentiate it from other 5-HT3 receptor antagonists and explain its prolonged inhibitory effect on receptor function, which may extend to its N-Oxide metabolite (C. Rojas, M. Stathis, A. Thomas, Edward B. Massuda, J. Alt, Jie Zhang, Edward Rubenstein, S. Sebastiani, S. Cantoreggi, S. Snyder, & B. Slusher, 2008).

科学的研究の応用

Pharmacokinetics and Safety Evaluation : Palonosetron, a selective 5-HT3 receptor antagonist, is approved for preventing acute and delayed chemotherapy-induced nausea and vomiting. A study found that intravenous palonosetron is well tolerated across a wide range of doses. The pharmacokinetics of palonosetron and its N-oxide metabolite, M9, were evaluated, showing no dose adjustment is required in Japanese subjects (Stoltz, Cyong, Shah, & Parisi, 2004).

Efficacy in Preventing Chemotherapy-Induced Nausea and Vomiting : Palonosetron has shown efficacy in phase II trials for preventing nausea and vomiting induced by chemotherapy. A phase III trial confirmed the efficacy and safety of palonosetron in preventing acute and delayed chemotherapy-induced nausea and vomiting after moderately emetogenic chemotherapy (Eisenberg et al., 2003).

Stability-Indicating LC Method for Palonosetron Hydrochloride : A study developed and validated a reversed-phase HPLC method for quantitative determination of palonosetron hydrochloride, its related compounds, and degradation products. This method can analyze the degraded samples and identify possible structural identifications, including the N-oxide metabolites of palonosetron (Vishnu Murthy, Srinivas, Kumar, & Mukkanti, 2011).

Palonosetron's Unique Molecular Interactions with the 5-HT3 Receptor : Palonosetron is known for triggering 5-HT3 receptor internalization and causing prolonged inhibition of receptor function. This unique interaction could explain the clinical efficacy differences observed when compared to other 5-HT3 receptor antagonists (Rojas et al., 2010).

Role in Oncology : Palonosetron is highly effective as an anti-emetic and anti-nausea agent in oncology. Its distinct pharmacological profile, including a long half-life and high binding affinity, sets it apart from other 5-HT3 receptor antagonists. It demonstrates superior and extended protection from chemotherapy-induced nausea and vomiting (Aapro, 2007).

作用機序

Target of Action

Palonosetron N-Oxide, like its parent compound Palonosetron, is a highly specific and selective antagonist of the serotonin 5-HT3 receptors . These receptors are present both centrally in the medullary chemoreceptor zone and peripherally in the gastrointestinal (GI) tract . The 5-HT3 receptors play a crucial role in the induction of vomiting .

Mode of Action

Palonosetron N-Oxide exerts its antiemetic activity by blocking serotonin on the 5-HT3 receptors . This blocking action occurs both on vagal nerve terminals in the periphery and centrally in the chemoreceptor trigger zone . By inhibiting these receptors, Palonosetron N-Oxide prevents the activation of the vomiting reflex.

Biochemical Pathways

The primary biochemical pathway involved in the action of Palonosetron N-Oxide is the serotonin (5-HT) pathway . Serotonin released from the enterochromaffin cells of the small intestine is known to initiate a vomiting reflex when chemotherapy is administered. By blocking the 5-HT3 receptors, Palonosetron N-Oxide prevents this reflex, thereby mitigating chemotherapy-induced nausea and vomiting (CINV) .

Pharmacokinetics

The pharmacokinetics of Palonosetron N-Oxide is expected to be similar to that of Palonosetron. Palonosetron is well absorbed with an oral bioavailability of 97% . It is metabolized in the liver, with approximately 50% of the drug undergoing metabolism. The enzymes CYP2D6, CYP3A4, and CYP1A2 are involved in its metabolism, leading to the formation of relatively inactive metabolites, including N-oxide-palonosetron . The elimination half-life of Palonosetron is approximately 40-50 hours , and it is excreted primarily via the kidneys .

将来の方向性

Palonosetron, the parent compound of Palonosetron N-Oxide, has been found to be effective in controlling both acute and delayed chemotherapy-induced nausea and vomiting (CINV), suggesting it may be very effective in the clinical setting of multiple-day chemotherapy and bone marrow transplantation . This could potentially imply future research directions for Palonosetron N-Oxide as well.

特性

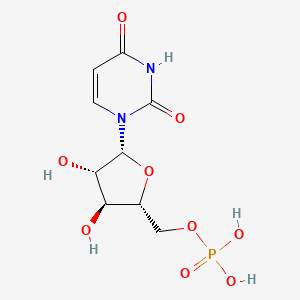

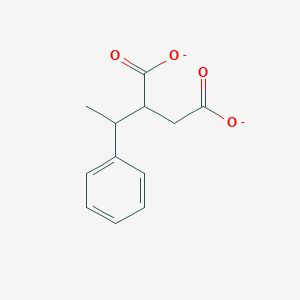

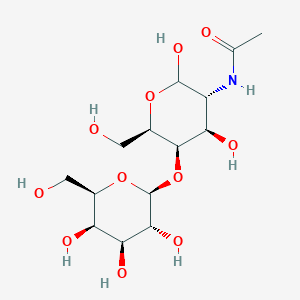

IUPAC Name |

(3aS)-2-[(3S)-1-oxido-1-azoniabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-20(19)17-12-21(23)9-7-13(17)8-10-21/h2,4,6,13,15,17H,1,3,5,7-12H2/t13?,15-,17-,21?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQQIWUDYGYXXEA-BGAFOXLKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(C(=O)C3=CC=CC(=C23)C1)C4C[N+]5(CCC4CC5)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2CN(C(=O)C3=CC=CC(=C23)C1)[C@@H]4C[N+]5(CCC4CC5)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Palonosetron N-Oxide | |

CAS RN |

813425-83-1 | |

| Record name | Palonosetron N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0813425831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ((3aS)-1-oxo-2-((3S)-Quinuclidin-3-yl]-2,3,3a,4,5,6,-hexahydro-1H-Benzo[de]Soquinoline-1-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PALONOSETRON N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MIV4QW9F6J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

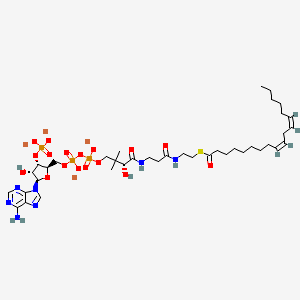

![N-(16-Amino-2-oxo-7,10,13-trioxa-3-azahexadecyl-5,5,6,6,14,14,15,15-d8)-N-methyl-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B1140953.png)